molecular formula C20H20ClN3OS2 B14242552 N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide CAS No. 365430-92-8

N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide

Cat. No.: B14242552
CAS No.: 365430-92-8
M. Wt: 418.0 g/mol
InChI Key: BHSRKBBRZULODK-UHFFFAOYSA-N
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Description

N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a haloketone with a thioamide.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Final Coupling: The final step involves coupling the thiazole and pyridine rings with the chlorophenyl group and the propanamide moiety through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or an alkoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alkoxides, in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules, which can be used in various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can interact with the active site of enzymes, inhibiting their activity. The chlorophenyl group can enhance the binding affinity of the compound to its target, while the propanamide moiety can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which can confer distinct biological activity and pharmacokinetic properties. The presence of the propanamide group can enhance its solubility and stability, making it a valuable compound for further research and development.

Properties

CAS No.

365430-92-8

Molecular Formula

C20H20ClN3OS2

Molecular Weight

418.0 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)-2-(2-methylsulfanylethyl)-1,3-thiazol-5-yl]pyridin-2-yl]propanamide

InChI

InChI=1S/C20H20ClN3OS2/c1-3-17(25)23-16-12-14(7-9-22-16)20-19(13-5-4-6-15(21)11-13)24-18(27-20)8-10-26-2/h4-7,9,11-12H,3,8,10H2,1-2H3,(H,22,23,25)

InChI Key

BHSRKBBRZULODK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)CCSC)C3=CC(=CC=C3)Cl

Origin of Product

United States

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